

Isorhamnetin Glycosides: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *Isorhamnetin 3-O-galactoside*

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Isorhamnetin, a 3'-O-methylated metabolite of the flavonoid quercetin, and its glycosidic derivatives are widely distributed in the plant kingdom and have garnered significant scientific interest for their diverse pharmacological activities. The attachment of sugar moieties to the isorhamnetin aglycone plays a crucial role in the bioavailability, solubility, and ultimately, the biological efficacy of these compounds.^{[1][2]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of isorhamnetin glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data.

Comparative Biological Activity of Isorhamnetin Glycosides

The biological activity of isorhamnetin glycosides is significantly influenced by the type, number, and position of the sugar residues attached to the aglycone. The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various isorhamnetin glycosides, providing a basis for objective comparison.

Antioxidant Activity

The antioxidant capacity of isorhamnetin and its glycosides is a key contributor to their therapeutic potential.^[3] The position of glycosylation is a critical determinant of antioxidant activity. Studies have shown that 3-O-glycosylation can decrease the antioxidant capacity, while glycosylation at the 7-position has a lesser impact.^[4] While the aglycone, isorhamnetin,

often exhibits more potent antioxidant activity in vitro, its glycosides can be metabolized in the body to release the active aglycone.[5][6]

| Compound | Assay | IC50 Value (μM) | Reference(s) |
|--|--------------------|---|---|
| Isorhamnetin | DPPH | 24.61 | [2] [7] |
| ABTS | 14.54 | [2] [7] | |
| Lipid Peroxidation | 6.67 | [2] [7] | |
| Isorhamnetin-3-O-glucoside | DPPH | 177.91 μg/mL | [5] |
| Isorhamnetin-3-O-rutinoside (Narcissin) | DPPH | 165.62 μg/mL | [5] |
| ABTS | 40.97 μg/mL | [5] | [8] [9] |
| Isorhamnetin-3-O-neohesperidoside | ABTS | 0.06 mg/mL | |
| Lipid Peroxidation | 600 | [1] [10] [11] | |
| Xanthine Oxidase Inhibition | 48.75 μg/mL | [8] | [5] |
| Isorhamnetin-3-O-robinobioside | DPPH | 3.8 | |
| Cellular Antioxidant Activity (CAA) | 0.225 mg/mL (IC50) | [12] [13] | |
| Isorhamnetin-3-O-(2",6"-O-α-dirhamnosyl)-β-galactoside | DPPH | 4.3 | [5] |

Anti-inflammatory Activity

Isorhamnetin glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as NF-κB, MAPK, and PI3K/Akt, leading to a reduction in the

production of pro-inflammatory mediators.[1][2] The anti-inflammatory potential appears to be influenced by the complexity of the glycosylation, with some studies indicating that diglycosides may be more potent than triglycosides.[4]

| Compound | Assay/Model | Effect | Concentration | Reference(s) |
|---|---|----------------------------|----------------|--------------|
| Isorhamnetin-3-O-glucoside | IL-6 production (TNF- α -stimulated MG-63 cells) | Inhibition | 100 μ g/mL | [5] |
| Isorhamnetin-3,4'-diglucoside | IL-6 production (TNF- α -stimulated MG-63 cells) | Inhibition | 100 μ g/mL | [5] |
| Isorhamnetin-3-O-galactoside | HMGB1 release (human endothelial cells) | Significant inhibition | 5 μ M | [6] |
| Isorhamnetin-3-O-robinobioside | COX-2, TNF- α , IL-6 production | Significant inhibition | 125 ng/mL | [6] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | NO Production (LPS-stimulated RAW 264.7 cells) | 68.7 \pm 5.0% inhibition | 125 ng/mL | [4] |
| Rat ear edema (croton oil-induced) | 77.4 \pm 5.7% inhibition | [4] | | |
| Isorhamnetin-glucosyl-pentoside (IGP) | Rat ear edema (croton oil-induced) | 65.3 \pm 5.9% inhibition | [4] | |
| Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) | Rat ear edema (croton oil-induced) | 44.7 \pm 8.2% inhibition | [4] | |

Anticancer Activity

Isorhamnetin and its glycosides have shown potential in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.^{[1][14]} Quantitative comparative data for a wide range of isorhamnetin glycosides is still emerging.

| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
|---|---------------------------------|---------------------|---------------------|
| Isorhamnetin-3-O-neohesperidoside | Breast ductal carcinoma (T-47D) | 2.47 µg/mL | [6] |
| Colorectal adenocarcinoma (Caco-2) | Potent cytotoxicity | [6] | |
| Isorhamnetin-3-O-rutinoside (Narcissin) | Cervical cancer (HeLa) | 20.5 µg/mL | [6] |
| Prostate carcinoma (LNCaP) | 20.5 µg/mL | [6] | |
| Brassicin (Isorhamnetin derivative) | Colon cancer (HCT116) | 22.8 µg/mL | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM).
- Test compound (isorhamnetin glycoside) dissolved in a suitable solvent at various concentrations.
- Positive control (e.g., ascorbic acid or Trolox).

Procedure:

- In a 96-well plate or test tubes, add a specific volume of the test compound solution.
- Add the DPPH solution to each well/tube and mix.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a spectrophotometer.
- The percentage of scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Reagents:

- RAW 264.7 murine macrophage cells.
- Lipopolysaccharide (LPS).
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Test compound (isorhamnetin glycoside) at various concentrations.

- Cell culture medium.

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.
- Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
- Collect the cell culture supernatant.
- Add Griess Reagent to the supernatant and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm.
- The amount of nitrite, a stable product of NO, is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Reagents:

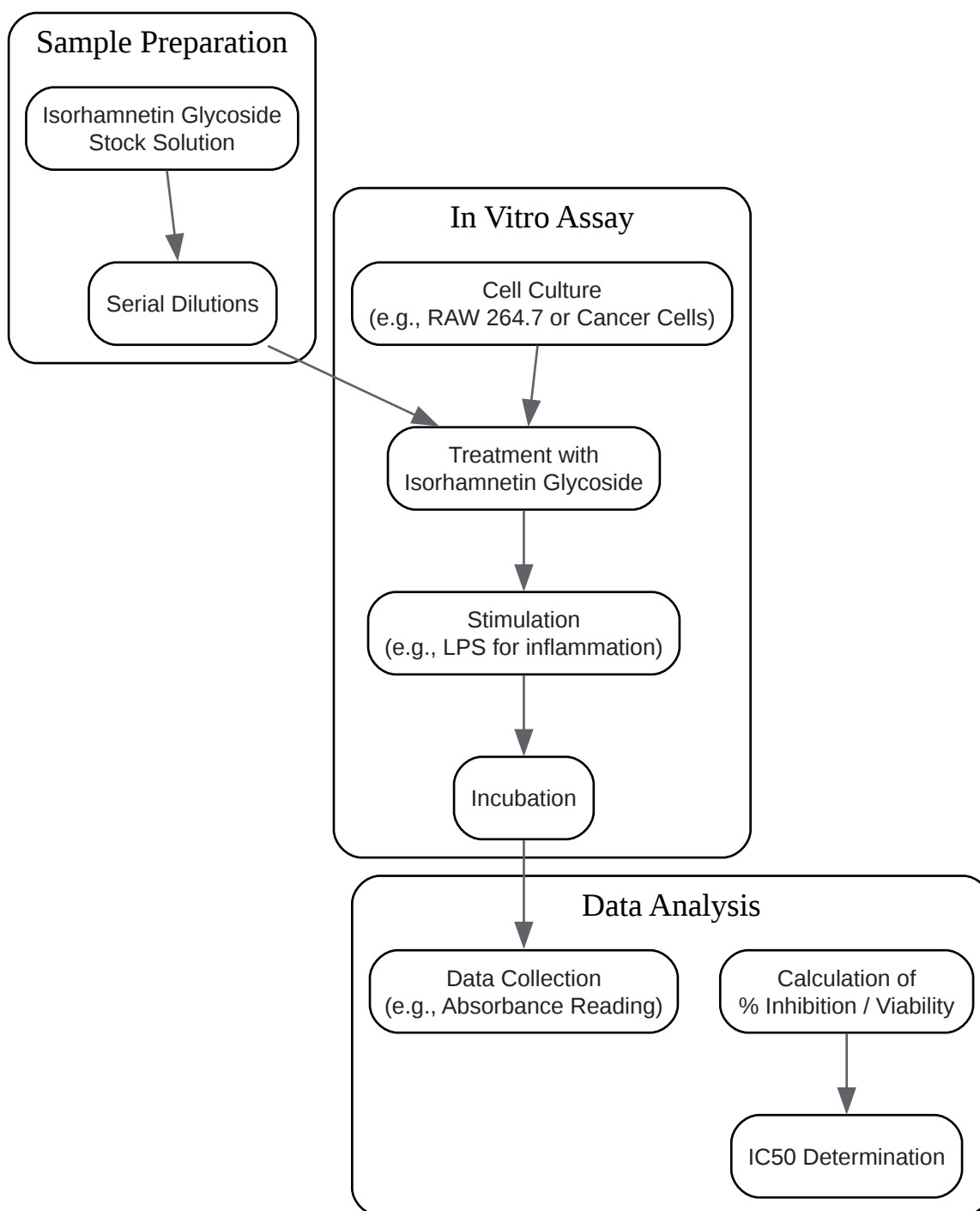
- Cancer cell line of interest.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO, acidified isopropanol).
- Test compound (isorhamnetin glycoside) at various concentrations.
- Cell culture medium.

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm.
- Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

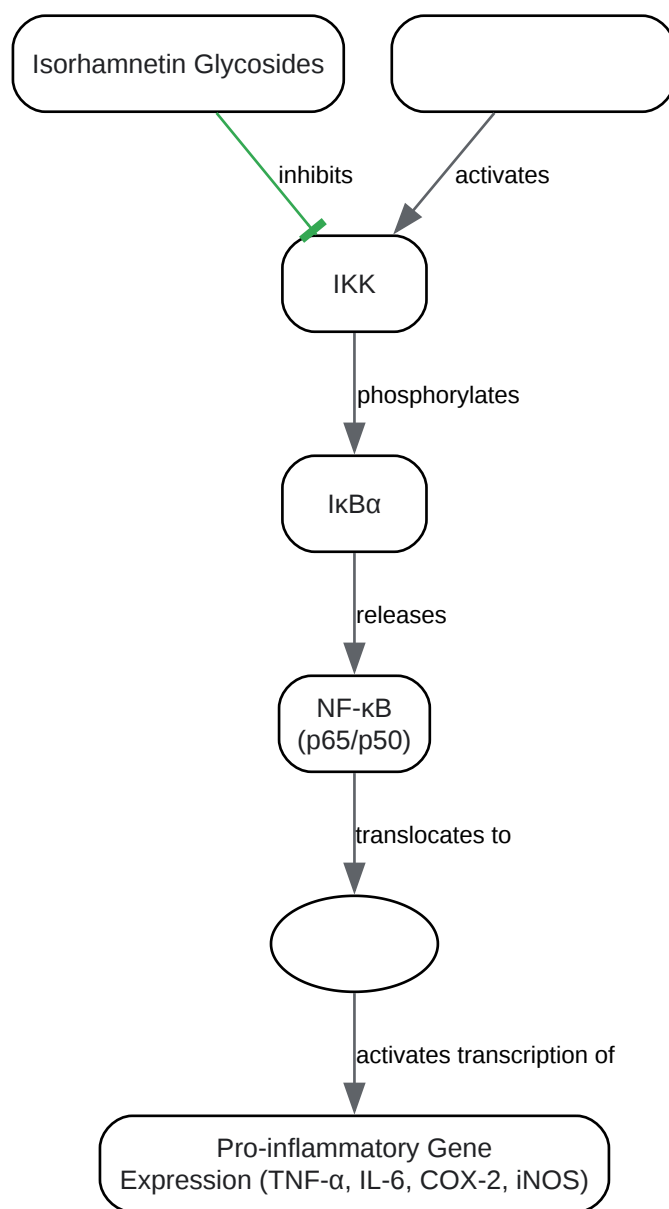
Signaling Pathways and Experimental Workflows

The biological activities of isorhamnetin glycosides are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.



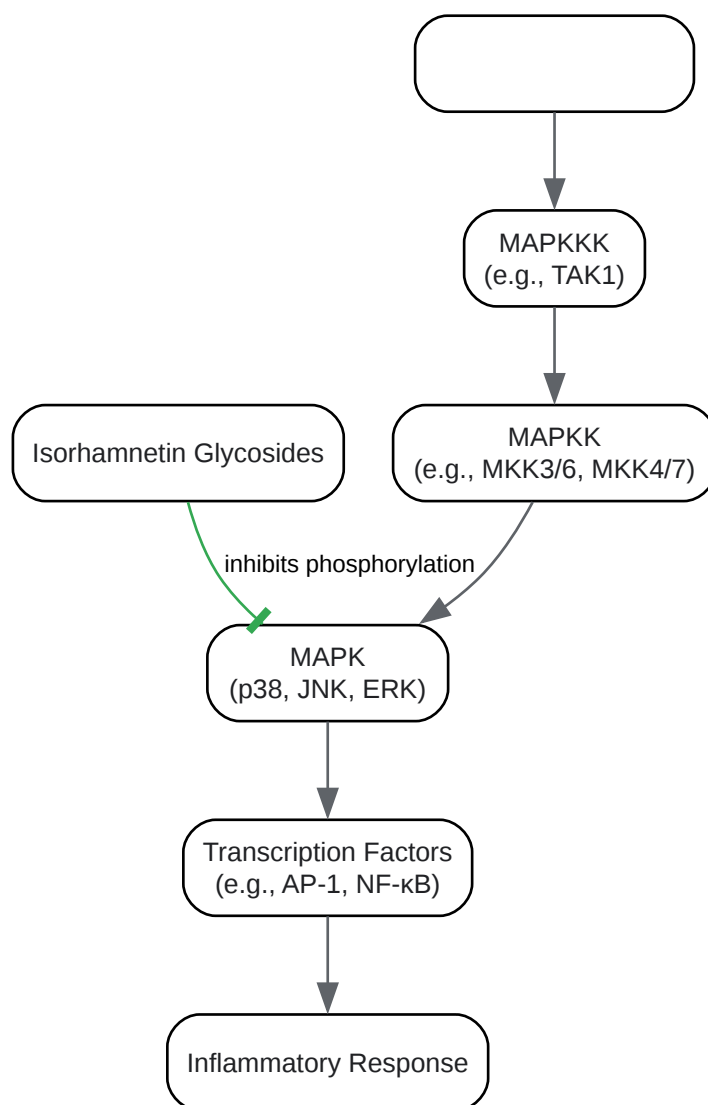
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Caption: A generalized experimental workflow for evaluating the biological activity of isorhamnetin glycosides.



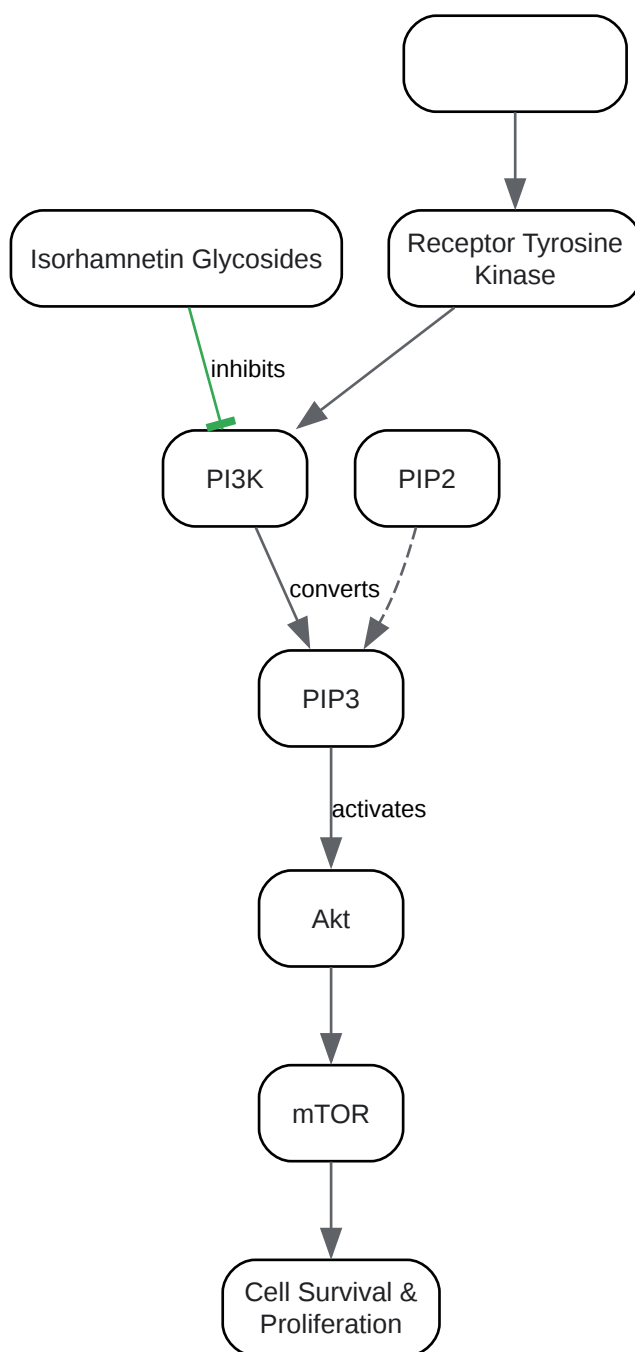
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Caption: Inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.



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Caption: Modulation of the MAPK signaling pathway by isorhamnetin glycosides.



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Caption: Inhibition of the PI3K/Akt signaling pathway by isorhamnetin glycosides.

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